molecular formula C10H20ClNO2 B12841229 tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride

tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride

Cat. No.: B12841229
M. Wt: 221.72 g/mol
InChI Key: XCVWYPAXNYQIMM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a valuable chiral pyrrolidine building block in organic synthesis and pharmaceutical research. The pyrrolidine ring is a privileged scaffold found in a wide range of bioactive molecules and approved drugs . This compound serves as a critical precursor in the stereoselective synthesis of various therapeutics, including inhibitors and other target-specific molecules . Its primary research value lies in its use for the functionalization and complex molecule assembly, leveraging the pyrrolidine core to impart specific three-dimensional characteristics crucial for biological activity . The tert-butyl ester group offers a protected carboxylic acid functionality, providing synthetic versatility for further chemical transformations in multi-step synthesis routes. This reagent is exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl 2-pyrrolidin-2-ylacetate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3;1H

InChI Key

XCVWYPAXNYQIMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride typically involves the esterification of pyrrolidine derivatives with tert-butyl acetate. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include tert-butyl acetate, pyrrolidine, and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures a consistent and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecule construction .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of pyrrolidine-based drugs .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications
tert-Butyl 2-(pyrrolidin-2-yl)acetate HCl C₁₁H₂₀ClNO₂ (inferred) ~233.7 (calculated) Pyrrolidine, tert-butyl ester, HCl Pharmaceutical intermediates
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl Not specified Not provided Cyclopropylmethyl, tert-butyl ester Drug synthesis, material science
tert-Butyl 2-(6-bromopyridin-2-yl)acetate HCl C₁₁H₁₅BrClNO₂ 308.6 Bromopyridine, tert-butyl ester Cross-coupling reactions
2-(4-Ethoxyphenyl)pyrrolidine HCl Not specified 227.74 Ethoxyphenyl, pyrrolidine Ligand design, receptor studies

Key Observations:

Backbone Variations: The target compound’s pyrrolidine ring contrasts with the cyclopropylmethyl group in ’s analogue. Pyrrolidine’s five-membered ring confers rigidity and basicity, whereas cyclopropyl groups introduce strain and lipophilicity, impacting target selectivity in drug candidates. The bromopyridine derivative () replaces pyrrolidine with an aromatic heterocycle, enabling participation in Suzuki-Miyaura couplings—a feature absent in the non-aromatic target compound.

Functional Group Impact: The tert-butyl ester common to all tert-butyl derivatives enhances steric protection of reactive sites (e.g., amines or carboxylates) during synthesis, improving stability in acidic conditions.

Pharmacological Relevance :

  • Pyrrolidine-based compounds like the target are frequently employed in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier. In contrast, bromopyridine derivatives () are more often used in oncology for kinase inhibition.

Biological Activity

Tert-Butyl 2-(pyrrolidin-2-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{18}ClN O_2, with a molecular weight of approximately 221.72 g/mol. The compound features a pyrrolidine ring, which is crucial for its biological interactions. The presence of the tert-butyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability.

Research indicates that this compound may modulate enzyme functions and interact with specific molecular targets. The compound's mechanism of action involves binding to certain enzymes or receptors, influencing various biological pathways. This interaction can lead to alterations in cellular processes such as proliferation, apoptosis, and signal transduction.

Enzyme Modulation

The compound has shown potential in modulating the activity of sphingosine kinases (SphK1 and SphK2), which play critical roles in cell survival and apoptosis. SphK1 is associated with promoting cell survival, while SphK2 has been linked to inducing apoptosis. Studies suggest that this compound may selectively inhibit one of these kinases, thereby influencing cancer cell dynamics .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

Biological Activity Effect Reference
SphK InhibitionSelective inhibition observed
Cell ProliferationModulates proliferation pathways
Apoptosis InductionInduces apoptosis in cancer cells
Interaction with ProteinsBinding interactions influencing pathways

Case Studies

  • SphK Inhibition Study : In a study evaluating various compounds for their inhibitory effects on SphK isoenzymes, this compound exhibited selective inhibition against SphK2, leading to increased apoptosis in treated cancer cell lines. This suggests potential applications in cancer therapy where modulation of sphingosine signaling is beneficial .
  • Cellular Mechanism Exploration : Further investigations into the cellular mechanisms revealed that the compound affects the phosphorylation states of key signaling proteins involved in cell cycle regulation. This modulation was linked to altered gene expression patterns associated with cell survival and death .

Q & A

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of the pyrrolidine moiety?

  • Methodological Answer :
  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts or Sharpless asymmetric aminohydroxylation.
  • ee Determination : Chiral GC or HPLC (e.g., Chiralpak AD-H column).
  • Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) .

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